An In-depth Technical Guide to the Core Chemical Properties of 2-Picoline-N-oxide
An In-depth Technical Guide to the Core Chemical Properties of 2-Picoline-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical properties make it a valuable building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-Picoline-N-oxide, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.
Core Chemical Properties
The fundamental physicochemical properties of 2-Picoline-N-oxide are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value |
| CAS Number | 931-19-1 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | White to light yellow or brown crystalline solid or viscous liquid.[1][3] |
| Melting Point | 41-45 °C[3] |
| Boiling Point | 259-261 °C |
| Flash Point | >110 °C (>230 °F)[3] |
| Solubility | Soluble in water. |
| pKa | 1.029 (+1) at 25°C[4] |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H), 7.20-7.32 (m, 3H, Ar-H), 2.53 (s, 3H, -CH₃)[5] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 148.5, 138.8, 126.1, 125.5, 123.2, 17.3[5] |
| FTIR | Major peaks include N-O stretching, C-H aromatic stretching, and C-H aliphatic stretching. |
Experimental Protocols
Synthesis of 2-Picoline-N-oxide
A common and effective method for the synthesis of 2-Picoline-N-oxide is the oxidation of 2-picoline using hydrogen peroxide in glacial acetic acid.
Materials:
-
2-picoline
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
15% Aqueous sodium carbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-picoline and glacial acetic acid.
-
Heat the mixture to 60-70 °C.
-
Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.
-
After the initial addition, continue to heat the mixture for 3-5 hours.
-
Add a second portion of 30% hydrogen peroxide and continue the reaction for another 5-8 hours.[6]
-
After the reaction is complete, cool the mixture and perform a distillation under reduced pressure to remove the excess acetic acid.
-
To the cooled residue, add chloroform and 15% aqueous sodium carbonate to neutralize the remaining acid.
-
Separate the organic layer and extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the chloroform by rotary evaporation to yield crude 2-Picoline-N-oxide.
Safety Precautions:
-
Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
The reaction can be exothermic; control the addition of hydrogen peroxide to maintain the desired temperature.
Purification of 2-Picoline-N-oxide
The crude product can be purified by either fractional distillation under reduced pressure or recrystallization.
Fractional Distillation:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Heat the crude 2-Picoline-N-oxide in the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point.
Recrystallization:
-
Dissolve the crude 2-Picoline-N-oxide in a minimum amount of a hot solvent mixture, such as benzene/hexane or toluene/heptane.[7]
-
If any insoluble impurities remain, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, which will induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Picoline-N-oxide in CDCl₃ shows distinct signals corresponding to the aromatic protons and the methyl group protons.[5] The proton on the carbon adjacent to the N-oxide group is the most deshielded, appearing as a doublet around 8.29-8.30 ppm.[5] The remaining aromatic protons appear as a multiplet between 7.20 and 7.32 ppm.[5] The methyl protons give a sharp singlet at approximately 2.53 ppm.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the N-oxide group (C2) is the most deshielded among the aromatic carbons, appearing at around 148.5 ppm.[5] The other aromatic carbons appear in the range of 123.2 to 138.8 ppm.[5] The methyl carbon gives a signal at approximately 17.3 ppm.[5]
FTIR Spectroscopy
The FTIR spectrum of 2-Picoline-N-oxide displays characteristic absorption bands that confirm its molecular structure. Key peaks include:
-
N-O Stretch: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions corresponding to the methyl group are seen just below 3000 cm⁻¹.
-
Aromatic C=C and C=N Bending: These vibrations typically appear in the 1400-1600 cm⁻¹ region.
Chemical Reactions
Boekelheide Rearrangement
A significant reaction of 2-picoline-N-oxide is the Boekelheide rearrangement, which occurs upon treatment with acetic anhydride. This reaction involves the rearrangement of the N-oxide to form 2-acetoxymethylpyridine. The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by a-sigmatropic rearrangement.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of 2-Picoline-N-oxide.
Conclusion
2-Picoline-N-oxide is a key synthetic intermediate with a well-defined set of chemical properties. This guide provides essential data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this compound in their work. The provided spectroscopic information serves as a valuable reference for compound characterization and quality control.
References
- 1. 2-Picoline-N-oxide(931-19-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Picoline-N-oxide(931-19-1) 13C NMR spectrum [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rsc.org [rsc.org]
- 5. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
